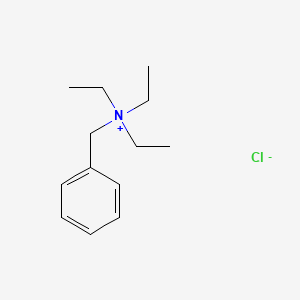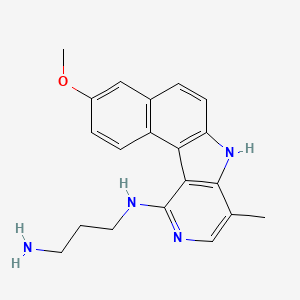
beta-Amyrenyl acetate
Overview
Description
Beta-Amyrenyl acetate, also known as beta-Amyrin acetate, is a triterpenoid . It is a natural product found in Erythrophleum fordii, Euphorbia polycaulis, and other organisms .
Synthesis Analysis
The synthesis of beta-Amyrenyl acetate has been accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of beta-Amyrenyl acetate in an exceptionally short scalable manner via selective iodation and reduction . Another study showed that beta-Amyrenyl acetate biosynthesis in Saccharomyces cerevisiae is derived from the mevalonate pathway with cytosolic acetyl-CoA as a precursor .Molecular Structure Analysis
The molecular formula of beta-Amyrenyl acetate is C32H52O2 . Its average mass is 468.754 Da and its monoisotopic mass is 468.396729 Da .Scientific Research Applications
Pharmacology: Anticonvulsant and Anxiolytic Effects
Beta-Amyrenyl acetate has been studied for its neuropharmacological properties. Research suggests that it exhibits sedative, anxiolytic, and anticonvulsant effects . It appears to modulate neurotransmitter levels in the brain, which could be beneficial for treating neurological disorders.
Diabetes and Hyperlipidemia Management
This compound has shown potential in managing diabetes and associated hyperlipidemia. It may exert antihyperglycemic effects and influence lipid metabolism, which is crucial for developing new therapeutic agents for diabetes and cardiovascular diseases .
Anti-inflammatory Applications
Beta-Amyrenyl acetate has been identified as having potent anti-inflammatory properties. It can inhibit enzymes involved in the inflammatory process, making it a candidate for developing new anti-inflammatory drugs .
Cosmetics Industry
In the cosmetics industry, beta-Amyrenyl acetate is explored for its anti-inflammatory and antimicrobial properties. It could be used in formulations aimed at skin care, particularly for products that target acne and other inflammatory skin conditions .
Food Industry
While specific applications in the food industry are not well-documented, compounds like beta-Amyrenyl acetate with antimicrobial and preservative properties could have potential uses in food preservation and safety .
Environmental Applications
The oxidative degradation of plastics is a significant environmental concern. Compounds that can facilitate this process, potentially including beta-Amyrenyl acetate, are of great interest for reducing plastic waste and pollution .
Industrial Uses
Beta-Amyrenyl acetate’s anti-inflammatory and antimicrobial activities may be utilized in various industrial applications, such as in the production of safer and more sustainable materials .
Medical Research
In medical research, beta-Amyrenyl acetate is being investigated for its efficacy against Mycobacterial Universal Stress Protein, which could lead to new treatments for tuberculosis and other bacterial infections .
Mechanism of Action
Target of Action
Beta-Amyrenyl acetate, a triterpenoid compound, primarily targets the HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other types of sterols. By inhibiting this enzyme, beta-Amyrenyl acetate can effectively control the production of cholesterol in the body .
Mode of Action
Beta-Amyrenyl acetate interacts with its target, the HMG-CoA reductase, by locating in the hydrophobic binding cleft of the enzyme . This interaction inhibits the activity of the enzyme, thereby controlling the production of cholesterol .
Biochemical Pathways
The primary biochemical pathway affected by beta-Amyrenyl acetate is the mevalonate pathway . This pathway is responsible for the production of cholesterol and other sterols. By inhibiting the HMG-CoA reductase enzyme, beta-Amyrenyl acetate disrupts this pathway, leading to a decrease in the production of cholesterol .
Pharmacokinetics
Its ability to inhibit hmg-coa reductase suggests that it may have good bioavailability and can effectively reach its target site of action .
Result of Action
The primary result of beta-Amyrenyl acetate’s action is the reduction of cholesterol production . This can lead to a decrease in the levels of cholesterol in the body, which may be beneficial in the management of conditions such as hyperlipidemia and atherosclerosis .
properties
IUPAC Name |
(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h10,23-26H,11-20H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRPOGLIBDXFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936562 | |
| Record name | Olean-12-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) acetate | |
CAS RN |
1616-93-9 | |
| Record name | .beta.-Amyrin acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Olean-12-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




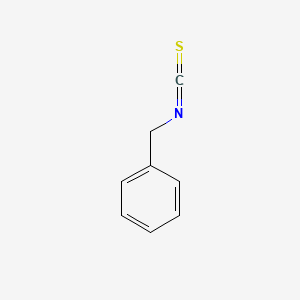
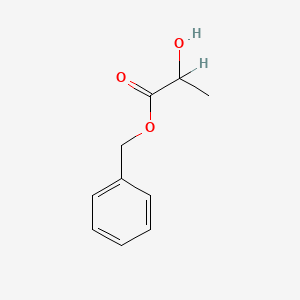
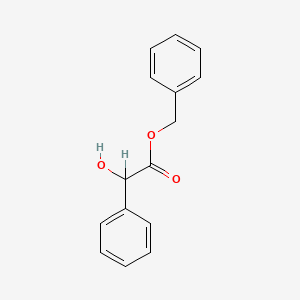
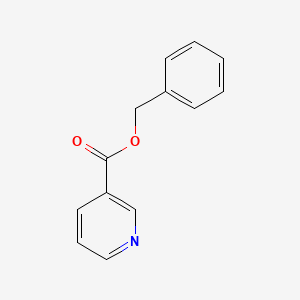
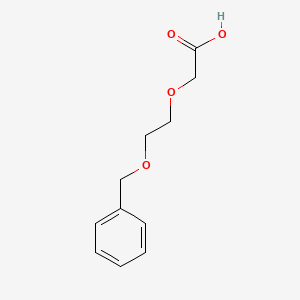
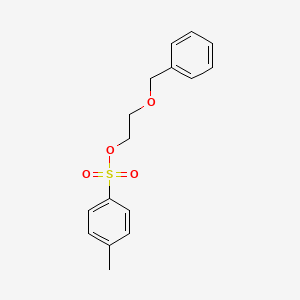
![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)


